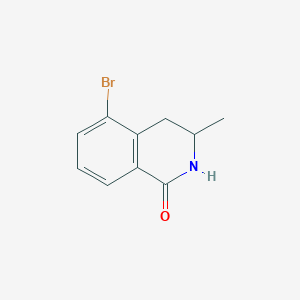![molecular formula C7H8BrN5 B1374238 5-[(4-溴-1H-吡唑-1-基)甲基]-1-甲基-1H-1,2,4-三唑 CAS No. 1464837-83-9](/img/structure/B1374238.png)
5-[(4-溴-1H-吡唑-1-基)甲基]-1-甲基-1H-1,2,4-三唑
描述
“5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole” is a compound that contains a pyrazole and a triazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Molecular Structure Analysis
The molecular structure of “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole” is characterized by the presence of a pyrazole and a triazole ring. The pyrazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .科学研究应用
合成和生物活性
- 已合成含有吡唑的 4-氨基-1,2,4-三唑衍生物的席夫碱,并展示出显着的镇痛和抗氧化特性 (Karrouchi 等,2016)。
- N-甲基-N-(苯磺酰基)苯甲酰肼酰氯被用作制备 1-甲基-3-苯基-1H-1,2,4-三唑和-吡唑的中间体 (Ito 等,1983)。
- N-R-2-(5-(5-甲基-1H-吡唑-3-基)-4-苯基-4H-1,2,4-三唑-3-基硫代)乙酰胺的合成揭示了具有广泛作用谱的潜在生物活性物质 (Hotsulia & Fedotov,2019)。
抗菌和抗真菌特性
- 新合成的含有吡唑和四唑环的 1,2,4-三唑衍生物,并评估了其抗癌和抗菌活性 (Khanage 等,2011)。
- 合成了吡唑-1,2,4-三唑杂化物并评估了它们的抗菌和抗癌活性,对某些癌细胞系表现出有效的细胞毒性 (Mallisetty 等,2022)。
- 合成了吡唑-咪唑-三唑杂化物,并显示出优异的抗菌效力,特别是对黑曲霉 (Punia 等,2021)。
化学性质和潜在用途
- 研究 5-溴-1-甲基-1,2,4-三唑等化合物中单键氮原子的给电子能力,提供了对其反应性和化学中潜在应用的见解 (Barlin,1967)。
未来方向
The future directions for the study of “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole” could involve further exploration of its synthesis methods, chemical reactions, and pharmacological properties. Given the wide range of activities exhibited by pyrazole derivatives, this compound could potentially be a valuable target for future research .
作用机制
Target of Action
Similar compounds with pyrazole and triazole moieties have been known to interact with various biological targets .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
生化分析
Biochemical Properties
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s bromine atom enhances its binding affinity to these enzymes, facilitating its role as an inhibitor or activator in biochemical pathways . Additionally, it interacts with proteins involved in signal transduction, such as kinases, by forming hydrogen bonds and hydrophobic interactions .
Cellular Effects
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole influences various cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving MAPK and PI3K/Akt pathways, which are critical for cell growth and survival . The compound also affects gene expression by interacting with transcription factors, leading to altered cellular metabolism and function. In cancer cells, it has shown potential in inhibiting proliferation and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, either inhibiting or activating their functions. For instance, it inhibits cytochrome P450 enzymes by forming a stable complex, preventing the metabolism of certain substrates . Additionally, it can activate kinases by binding to their allosteric sites, enhancing their catalytic activity . These interactions lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function . These effects are crucial for understanding its potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cell signaling pathways . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole is influenced by targeting signals and post-translational modifications . The compound is predominantly localized in the cytoplasm and nucleus, where it exerts its effects on enzyme activity and gene expression. Its localization is critical for its function and efficacy in biochemical and therapeutic applications.
属性
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN5/c1-12-7(9-5-11-12)4-13-3-6(8)2-10-13/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRBADZWAMVMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


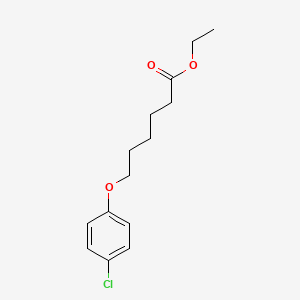
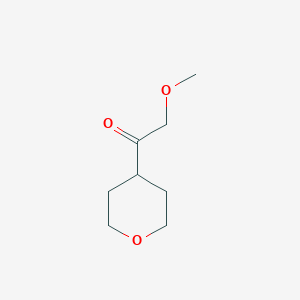
![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374162.png)
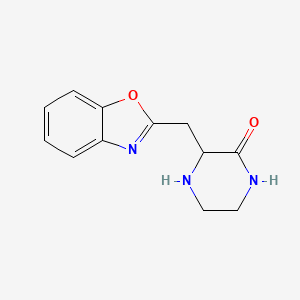
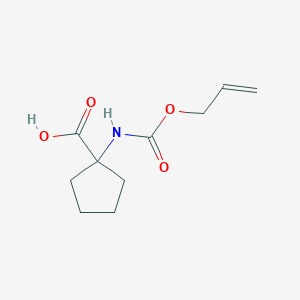
![1-[(4-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374167.png)




![Octahydropyrano[3,4-b]thiomorpholine](/img/structure/B1374175.png)
